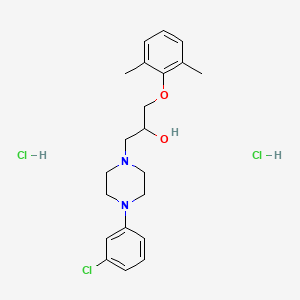
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a chemical compound that belongs to the class of pyrrolidines. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, chemistry, and biology.
Aplicaciones Científicas De Investigación
Therapeutic Potential Against Alzheimer's Disease
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including compounds structurally related to "2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide," has shown significant biological activity against Alzheimer's disease. These compounds are identified as selective and potent inhibitors of acetylcholinesterase (AChE) and inhibitors of amyloid β aggregation, a hallmark of Alzheimer's pathology. The most potent molecule among these derivatives exhibited excellent anti-AChE activity, and in vitro studies revealed their capability to inhibit self-induced β-amyloid aggregation significantly. These findings suggest a multifunctional therapeutic approach to Alzheimer's disease treatment, combining AChE inhibition and prevention of amyloid β aggregation, highlighting the potential of such compounds in therapeutic development (Umar et al., 2019).
Insecticidal Applications
Research on novel heterocycles incorporating a thiadiazole moiety, synthesized from related compounds, has been assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study demonstrates the compound's potential in agricultural applications, offering a new approach to pest management through chemical synthesis. The work contributes to developing more effective and specific insecticidal agents, potentially leading to safer and more targeted pest control methods (Fadda et al., 2017).
Antioxidant and Antitumor Activity
Another significant area of research involves the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from related compounds. These synthesized compounds have been tested for their antitumor activity and have shown promising results against various cell lines. This research opens new avenues for developing cancer therapies, highlighting the potential of such compounds in medicinal chemistry and oncology. The study underscores the importance of synthetic chemistry in discovering new therapeutic agents with potential applications in treating cancer (Albratty et al., 2017).
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c22-14(11-21-15(23)1-2-16(21)24)19-9-12-3-7-20(8-4-12)13-10-17-5-6-18-13/h5-6,10,12H,1-4,7-9,11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWENYWKIVGCHGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)
![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2355237.png)
![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)




![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)
![methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2355249.png)